C.I. Acid red 106

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

6844-74-2 |

|---|---|

Fórmula molecular |

C23H19N3NaO9S3 |

Peso molecular |

600.6 g/mol |

Nombre IUPAC |

disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C23H19N3O9S3.Na/c1-14-7-9-17(10-8-14)36(28,29)26-19-13-18(37(30,31)32)11-15-12-20(38(33,34)35)22(23(27)21(15)19)25-24-16-5-3-2-4-6-16;/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35); |

Clave InChI |

VKBIAWIONBIBLC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)O.[Na] |

Otros números CAS |

6844-74-2 |

Sinónimos |

C.I. Acid Red 106 |

Origen del producto |

United States |

Foundational & Exploratory

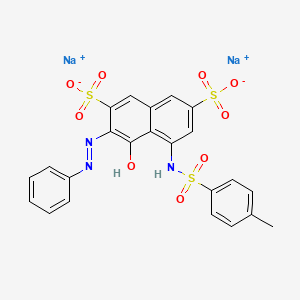

C.I. Acid Red 106 molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of C.I. Acid Red 106. It also details an experimental protocol for its application in protein analysis and presents a visual workflow for this process.

Core Concepts: Molecular and Chemical Identity

This compound is a monoazo acid dye characterized by its red appearance in solid form.[1] It is known by several synonyms, including Acid Red BL, Light Brilliant Red B, and Weak Acid Red B.[1][2] The dye is classified under the C.I. number 18110 and the CAS registry number 6844-74-2.[3] Its chemical structure is defined by a single azo bond.[3]

The molecular formula of this compound is C₂₃H₁₇N₃Na₂O₉S₃, and it has a molecular weight of 621.57 g/mol .[1] The IUPAC name for this compound is disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate.

Physicochemical Properties and Data

This compound is soluble in water, producing a bluish-red solution, and is slightly soluble in ethanol and acetone.[1][4] When introduced to strong sulfuric acid, it yields a deep red color, which turns into a reddish-purple precipitate upon dilution.[4] In a nitric acid solution, it appears orange.[4] The dye's UV-visible absorption spectrum is characterized by a peak in the visible region at 510 nm and three peaks in the UV region at 210 nm, 240 nm, and 285 nm. These absorptions are attributed to the benzene and naphthalene rings substituted with sulfonate and hydroxyl groups.

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| C.I. Name | Acid Red 106 |

| C.I. Number | 18110 |

| CAS Number | 6844-74-2 |

| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ |

| Molecular Weight | 621.57 g/mol [1] |

| Appearance | Red powder[1] |

| UV-Vis Absorption Maxima (λmax) | 210 nm, 240 nm, 285 nm, 510 nm |

| Solubility | Soluble in water; Slightly soluble in ethanol and acetone[1][4] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through two primary manufacturing methods:

-

The diazotization of aniline, followed by coupling with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[3][4]

-

The diazotization of aniline and its subsequent coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions. This intermediate then reacts with 4-Methylbenzene-1-sulfonyl chloride.[3][4]

Experimental Protocol: Reversible Protein Staining on Membranes

While specific research protocols for this compound are not extensively detailed in publicly available literature, its properties as an acid dye make it suitable for applications similar to other well-known acid dyes like Ponceau S. The following is a detailed methodology for the reversible staining of proteins on nitrocellulose or PVDF membranes after electrophoretic transfer, a common technique in Western blotting. This protocol is adapted from established procedures for Ponceau S and is expected to be applicable to this compound due to their shared chemical characteristics as acid dyes.

Objective: To visualize protein bands on a transfer membrane to confirm transfer efficiency before immunodetection.

Materials:

-

This compound

-

Glacial acetic acid

-

Distilled or deionized water

-

Nitrocellulose or PVDF membrane with transferred proteins

-

Shaker or rocker

-

Staining trays

Preparation of Staining Solution (0.1% this compound in 5% Acetic Acid):

-

Dissolve 0.1 g of this compound powder in approximately 90 mL of distilled water.

-

Add 5 mL of glacial acetic acid.

-

Adjust the final volume to 100 mL with distilled water.

-

Stir until the dye is completely dissolved. The solution should be stored at room temperature and protected from light.

Staining Procedure:

-

Following protein transfer, wash the membrane briefly with distilled water for approximately one minute with gentle agitation.[5]

-

Immerse the membrane completely in the this compound staining solution within a clean staining tray.[1]

-

Incubate the membrane on a shaker for 5 to 10 minutes at room temperature.[6]

-

After incubation, remove the staining solution. This solution can often be reused.[6]

-

Rinse the membrane with distilled water until the background staining is removed and the protein bands are clearly visible as reddish-pink bands.[5]

Destaining Procedure:

-

To proceed with immunodetection, the stain must be removed. This can be achieved by washing the membrane with distilled water or a buffer such as TBS-T until the red color is no longer visible.[5][6] For more rapid destaining, a 0.1M NaOH solution can be used, followed by thorough rinsing with water.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the reversible staining of proteins on a membrane using an acid dye like this compound.

Caption: Workflow for reversible protein staining on a membrane.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. conductscience.com [conductscience.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]

In-Depth Technical Guide: Spectroscopic Properties of Acid Red 106

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 106, also identified by its Colour Index name C.I. 18110 and CAS number 6844-74-2, is a monoazo dye characterized by its deep red hue. As a water-soluble dye, it finds applications in various industries, including textiles and paper. For researchers, particularly in fields like biomedical imaging, sensor development, and drug delivery, understanding the absorption and emission spectra of such molecules is paramount. This technical guide provides a comprehensive overview of the known spectroscopic properties of Acid Red 106, alongside generalized experimental protocols for their determination.

Chemical and Physical Properties

A solid understanding of the fundamental properties of Acid Red 106 is essential for its application in research.

| Property | Value |

| Synonyms | C.I. Acid Red 106, Acid Red BL, Light Brilliant Red B |

| CAS Number | 6844-74-2 |

| Colour Index | 18110 |

| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ |

| Molecular Weight | 621.57 g/mol [1] |

| Appearance | Deep-red powder |

| Solubility | Soluble in water |

Spectroscopic Properties

The interaction of a dye with light is fundamental to its utility in spectroscopic and imaging applications. This section details the available data on the absorption and emission spectra of Acid Red 106.

Absorption Spectrum

The absorption spectrum of a molecule reveals the wavelengths of light it absorbs. For a colored compound like Acid Red 106, this is critical for predicting its color and for applications involving light absorption.

Quantitative Absorption Data for Acid Red 106

| Parameter | Value | Solvent |

| Absorption Maximum (λmax) | 192 nm | Not Specified |

Note: The reported absorption maximum at 192 nm lies in the deep UV region and is unlikely to be the primary determinant of the dye's red color. Azo dyes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum due to π-π transitions within their extended conjugated systems.*

Expected Absorption in the Visible Region:

Emission Spectrum

Fluorescence is the emission of light by a substance that has absorbed light. This property is central to applications in fluorescence microscopy, immunoassays, and as biological probes.

Quantitative Emission Data for Acid Red 106

| Parameter | Value | Solvent |

| Emission Maximum (λem) | Data not available | - |

| Fluorescence Quantum Yield (Φ) | Data not available | - |

Note: The fluorescence properties of Acid Red 106 have not been reported in the available scientific literature. Many azo dyes are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways. However, the potential for fluorescence cannot be entirely dismissed without experimental investigation.

Experimental Protocols

For researchers aiming to characterize the spectroscopic properties of Acid Red 106 or similar compounds, the following generalized protocols can be adapted.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity.

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of Acid Red 106 and dissolve it in a precise volume of a suitable solvent (e.g., deionized water, ethanol) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a cuvette with the solvent used for the dilutions and use it to zero the spectrophotometer (this is the blank).

-

Sample Measurement: Measure the absorbance of each dilution, starting from the least concentrated.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Create a calibration curve by plotting the absorbance at λmax against the concentration of the dilutions.

-

According to the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve, where 'b' is the path length of the cuvette (typically 1 cm) and 'c' is the molar concentration.

-

Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes a method for measuring the fluorescence emission spectrum and determining the relative quantum yield.

References

An In-depth Technical Guide to the Mechanism of C.I. Acid Red 106 Protein Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying the use of C.I. Acid Red 106 for protein staining. While specific documented applications of this compound in protein analysis are not widespread, its chemical properties as an acid dye allow for a detailed extrapolation of its staining mechanism based on the well-understood interactions of similar dyes. This document will delve into the core chemical interactions, provide detailed experimental protocols, and present quantitative data based on analogous acid dyes to guide researchers in its application.

Core Mechanism of this compound Protein Staining

The staining of proteins with this compound, an anionic azo dye, is governed by fundamental principles of electrostatic and hydrophobic interactions, which are highly dependent on the pH of the staining environment.

Chemical Properties of this compound

This compound, with the molecular formula C₂₃H₁₇N₃Na₂O₉S₃, is characterized by the presence of multiple sulfonate (-SO₃⁻) groups.[1][2] These groups are the sodium salts of sulfonic acids and are strong acids, meaning they are ionized and carry a negative charge over a wide pH range. This anionic nature is the primary driver of its interaction with proteins.

The Role of pH in Protein Staining

In an acidic solution, the functional groups on a protein can become protonated. Specifically, the amino groups (-NH₂) of the basic amino acid residues (lysine, arginine, and histidine) and the N-terminus of the polypeptide chain accept protons to become positively charged (-NH₃⁺).[3][4][5] This acidification of the environment is crucial as it imparts a net positive charge to the protein molecules.

Electrostatic and Hydrophobic Interactions

The primary mechanism of staining is the electrostatic attraction between the negatively charged sulfonate groups of the this compound molecules and the positively charged amino groups on the protein.[6][7] This forms a stable, non-covalent dye-protein complex. In addition to these ionic bonds, weaker van der Waals forces and hydrophobic interactions between the aromatic rings of the dye and non-polar regions of the protein can contribute to the binding.[8][9]

Quantitative Data Presentation

| Parameter | Expected Performance of this compound | Notes |

| Detection Sensitivity | 50 - 200 ng per protein band | Comparable to other anionic dyes like Amido Black and Ponceau S.[10][11] |

| Linear Dynamic Range | Expected to be suitable for quantification over 1-2 orders of magnitude. | Linearity should be determined empirically for each protein of interest. |

| Compatibility | Polyacrylamide gels, Nitrocellulose membranes, PVDF membranes. | Not suitable for positively charged membranes like nylon.[12][13] |

| Reversibility | Potentially reversible with alkaline solutions. | The reversibility allows for subsequent immunological detection (e.g., Western blotting).[8][13] |

| Staining Time | 1 - 15 minutes | Dependent on the specific protocol and desired staining intensity.[1][10][14] |

Experimental Protocols

The following protocols are adapted from standard procedures for acid dye protein staining and should be optimized for use with this compound.

Staining Proteins on Membranes (e.g., Western Blot)

This protocol is suitable for staining proteins transferred to nitrocellulose or PVDF membranes to verify transfer efficiency.

Solutions Required:

-

Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid and 10% (v/v) methanol.

-

Destaining Solution: 50% (v/v) methanol and 10% (v/v) acetic acid in deionized water.

-

Elution Buffer (for quantification): 0.1 M NaOH.

Protocol:

-

Following protein transfer, briefly wash the membrane with deionized water.

-

Immerse the membrane in the this compound Staining Solution and agitate gently for 1-5 minutes at room temperature.

-

Transfer the membrane to the Destaining Solution and wash for 3-5 minutes, or until the background is clear and protein bands are distinct.

-

For a permanent record, the stained membrane can be rinsed with deionized water and air-dried.

-

For subsequent immunodetection, completely destain the membrane by washing with deionized water, followed by a brief wash in 0.1 M NaOH, and then re-equilibrate in the appropriate blotting buffer.

Staining Proteins in Polyacrylamide Gels (SDS-PAGE)

This protocol is for visualizing protein bands directly within a polyacrylamide gel.

Solutions Required:

-

Fixation Solution: 50% (v/v) methanol, 10% (v/v) acetic acid in deionized water.

-

Staining Solution: 0.1% (w/v) this compound in 10% (v/v) acetic acid.

-

Destaining Solution: 10% (v/v) acetic acid in deionized water.

Protocol:

-

After electrophoresis, place the gel in the Fixation Solution for at least 30 minutes to fix the proteins.

-

Remove the Fixation Solution and add the this compound Staining Solution. Incubate for 15-60 minutes with gentle agitation.

-

Remove the Staining Solution and add the Destaining Solution. Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

-

Once destained, the gel can be stored in deionized water.

Mandatory Visualizations

Caption: Staining mechanism of this compound with proteins.

Caption: Workflow for staining proteins on a membrane.

Caption: Workflow for staining proteins within a gel.

References

- 1. actascientific.com [actascientific.com]

- 2. benchchem.com [benchchem.com]

- 3. How Acid Dye Works [dharmatrading.com]

- 4. wildwoollys.com [wildwoollys.com]

- 5. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]

- 6. textilelearner.net [textilelearner.net]

- 7. Acid dye - Wikipedia [en.wikipedia.org]

- 8. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 9. Further studies on the contribution of electrostatic and hydrophobic interactions to protein adsorption on dye-ligand adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. conductscience.com [conductscience.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. Bio-Helix [bio-helix.com]

An In-depth Technical Guide to the Solubility of Acid Red 106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 106 (C.I. 18110; CAS No. 6844-74-2), a monoazo dye. The information herein is intended to support research, development, and quality control activities where precise knowledge of this dye's behavior in various solvents is critical.

Quantitative Solubility Data

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility Range |

| Water | Soluble[1][2][3][4] | 10 - 100 g/L |

| Ethanol | Soluble[1][3][4] | 1 - 10 g/L |

| Acetone | Slightly Soluble[1][3][4] | 0.1 - 1 g/L |

Note: The estimated quantitative solubility ranges are based on data for structurally related acid dyes such as Acid Red 14, Acid Red 18, and Acid Red 26. For instance, Acid Red 14 is described as soluble in ethanol and slightly soluble in acetone.[5][6] Acid Red 18 is slightly soluble in ethanol.[7][8][9][10][11] Acid Red 26 is reported to be slightly soluble in water, with a solubility of 1 to 10 mg/mL, and hardly soluble in ethanol and acetone.[12][13][14][15]

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of dyes are the gravimetric method and the spectrophotometric method. The choice of method depends on the required accuracy and the available equipment.

2.1. Gravimetric Method for Determining Solubility in Water

This method directly measures the mass of the dissolved dye in a saturated solution.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Acid Red 106 powder to a known volume of deionized water in a sealable container (e.g., a screw-cap flask).

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Visually confirm that excess, undissolved dye remains, indicating a saturated solution.

-

-

Separation of Undissolved Dye:

-

Allow the solution to stand undisturbed at the constant temperature to let the undissolved solids settle.

-

Carefully filter the supernatant through a pre-weighed, fine-pored filter paper (e.g., Whatman No. 42) to separate the dissolved dye solution from the solid particles. Alternatively, the solution can be centrifuged, and the clear supernatant can be decanted.

-

-

Determination of Solute Mass:

-

Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent by placing the evaporating dish in a drying oven set to a temperature below the decomposition point of the dye (e.g., 105 °C) until all the water has evaporated.

-

Cool the evaporating dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Express the solubility in grams per liter (g/L) or other appropriate units by dividing the mass of the dissolved dye by the volume of the filtrate taken.

-

2.2. Spectrophotometric Method for Determining Solubility in Ethanol and Acetone

This method is particularly useful for colored compounds and relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of Acid Red 106 of a known concentration in the desired solvent (ethanol or acetone).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Acid Red 106 in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of Acid Red 106 in either ethanol or acetone at a constant temperature.

-

-

Sample Preparation and Analysis:

-

After equilibration, filter or centrifuge the saturated solution to remove any undissolved dye.

-

Dilute a known volume of the clear supernatant with the respective solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of Acid Red 106 in that solvent.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of Acid Red 106.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. pylamdyes.com [pylamdyes.com]

- 3. ACID RED 106 CAS#: 6844-74-2 [m.chemicalbook.com]

- 4. ACID RED 106 | 6844-74-2 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. chembk.com [chembk.com]

- 8. Acid Red 18 CAS#: 2611-82-7 [m.chemicalbook.com]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. Acid Red 18 CAS 2611-82-7 - Chemical Supplier Unilong [unilongindustry.com]

- 11. echemi.com [echemi.com]

- 12. worlddyevariety.com [worlddyevariety.com]

- 13. Page loading... [guidechem.com]

- 14. Buy Acid Red 26 | 3761-53-3 | >60% [smolecule.com]

- 15. Acid Red 26 | C18H14N2Na2O7S2 | CID 19579 - PubChem [pubchem.ncbi.nlm.nih.gov]

Investigating C.I. Acid Red 106 for Total Protein Quantification: A Technical Guide

Disclaimer: The use of C.I. Acid Red 106 for total protein quantification is not a widely established or documented method. This technical guide is presented as a theoretical framework for researchers and scientists interested in exploring its potential, based on the principles of established dye-binding protein assays. The protocols and data provided are illustrative and will require optimization and validation for any specific application.

Introduction

The accurate determination of protein concentration is fundamental in biological research and drug development. Colorimetric assays are often employed for this purpose due to their simplicity and accessibility. While several well-established methods exist, the exploration of new reagents can offer advantages in specific contexts. This guide explores the hypothetical application of this compound, a single azo class acid dye, for total protein quantification.

Acid dyes, in general, are known to interact with proteins, and this interaction can sometimes be harnessed for quantification. The principle behind such an assay would be the binding of this compound to proteins in a sample, leading to a measurable change in the dye's spectrophotometric properties. This change, ideally, would be proportional to the protein concentration.

Chemical Properties of this compound [1]

| Property | Value |

| C.I. Name | Acid Red 106 |

| C.I. Number | 18110 |

| CAS Number | 6844-74-2 |

| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ |

| Molecular Weight | 621.57 g/mol |

| Appearance | Red powder |

| Solubility | Soluble in water (blue light red), soluble in ethanol (red) |

Theoretical Principle of a this compound Protein Assay

The proposed assay is based on the principle of dye-protein binding, similar to the well-known Bradford assay which utilizes Coomassie Brilliant Blue G-250.[2][3] In an acidic environment, it is hypothesized that the anionic sulfonate groups of this compound would interact with positively charged amino acid residues (such as lysine, arginine, and histidine) on the protein surface. This interaction could lead to a shift in the dye's maximum absorbance wavelength (λmax) or an increase in its molar absorptivity at a specific wavelength.

The workflow for developing and validating such an assay would follow a logical progression from initial spectral analysis to the establishment of a standardized protocol.

Caption: Logical workflow for the development of a novel dye-binding protein assay.

Proposed Experimental Protocol (Hypothetical)

This protocol is adapted from standard dye-binding assay procedures and would require significant optimization.

3.1 Reagent Preparation

-

Protein Standard Stock Solution (1 mg/mL): Dissolve 10 mg of Bovine Serum Albumin (BSA) in 10 mL of deionized water.

-

This compound Staining Reagent:

-

Dissolve 100 mg of this compound in 50 mL of 95% ethanol.

-

To this solution, add 100 mL of 85% (w/v) phosphoric acid.

-

Dilute the mixture to 1 liter with deionized water.

-

Filter the final solution through Whatman No. 1 filter paper to remove any particulates. Store at room temperature.

-

3.2 Assay Procedure (Microplate Format)

-

Prepare Protein Standards: Prepare a series of protein standards by diluting the BSA stock solution with deionized water. Suggested concentrations: 0, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL.

-

Sample Preparation: Dilute unknown protein samples to fall within the expected linear range of the assay.

-

Assay Plate Setup: Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well microplate.

-

Reagent Addition: Add 200 µL of the this compound Staining Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at the predetermined optimal wavelength using a microplate reader. The optimal wavelength would need to be determined by scanning the dye-protein complex across a range of wavelengths (e.g., 400-700 nm) to find the peak absorbance.

The experimental workflow can be visualized as follows:

Caption: Experimental workflow for a hypothetical this compound protein assay.

Data Presentation and Comparison

Quantitative data for a hypothetical this compound assay would need to be generated and compared against established methods. The following table illustrates how such a comparison could be structured, with placeholder data for Acid Red 106.

Table 1: Comparison of Protein Quantification Assays

| Feature | This compound Assay (Hypothetical) | Bradford Assay | Bicinchoninic Acid (BCA) Assay |

| Principle | Dye-binding | Dye-binding | Copper reduction and chelation |

| Primary Reagent | This compound | Coomassie Brilliant Blue G-250 | Bicinchoninic Acid, Copper (II) sulfate |

| Absorbance Maximum | To be determined | 595 nm[3] | 562 nm |

| Linear Range (BSA) | To be determined | 20-2000 µg/mL | 20-2000 µg/mL |

| Assay Time | ~10-15 minutes | ~10-15 minutes | ~30-60 minutes |

| Common Interferents | Likely detergents and basic buffers | Detergents, basic buffers[2] | Reducing agents, chelating agents |

| Protein-to-Protein Variation | To be determined | Moderate to high[3] | Low |

Validation and Considerations

For this compound to be considered a viable reagent for protein quantification, a rigorous validation process would be necessary.

Key validation parameters would include:

-

Linearity: The range over which the absorbance is directly proportional to the protein concentration.

-

Sensitivity: The lower limit of detection of the assay.

-

Reproducibility: The consistency of results between different assays and different operators.

-

Specificity: The degree to which the assay is affected by non-protein components in the sample.

A significant consideration for any dye-binding assay is protein-to-protein variation. The binding of the dye is dependent on the amino acid composition of the protein, which can lead to inaccuracies when measuring the concentration of proteins with different compositions from the standard used to generate the calibration curve. This would need to be thoroughly investigated for a this compound-based assay.

Conclusion

While this compound is not a conventional reagent for total protein quantification, this guide provides a theoretical and methodological framework for its investigation. The principles of dye-binding assays suggest that it may be possible to develop a functional protein assay using this dye. However, extensive research and validation would be required to establish its performance characteristics, including its sensitivity, linearity, and susceptibility to interfering substances. Researchers are encouraged to use this guide as a starting point for the exploration of novel protein quantification methods.

References

History and development of Acid Red 106 as a dye

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 106, also known by its Colour Index number C.I. 18110, is a monoazo acid dye valued for its vibrant red hue.[1] This technical guide provides a detailed overview of the history, chemical properties, synthesis, and applications of Acid Red 106. It includes a summary of its quantitative data, detailed experimental protocols for its application on various substrates, and visualizations of its synthetic pathways and application workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of chemistry and materials science.

Introduction: A Historical Perspective

The development of Acid Red 106 is situated within the broader history of synthetic dyes, which began with William Henry Perkin's discovery of mauveine in 1856. The class of acid dyes, to which Acid Red 106 belongs, emerged in the latter half of the 19th century. The first acid dye, Acid Red A, was synthesized in 1877 for wool dyeing.[2] These dyes are characterized by their water-soluble, anionic nature and are primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[3]

Acid dyes, including Acid Red 106, function by forming ionic bonds with the cationic sites of fibers in an acidic dyebath.[4] While the specific historical development of Acid Red 106 is not extensively documented in publicly available records, its chemical structure as a sulfonated monoazo dye places its development in the context of the expansion and refinement of azo dye chemistry in the early to mid-20th century. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), were first discovered in the 1860s and have since become the largest and most versatile class of synthetic dyes.[5]

Chemical and Physical Properties

Acid Red 106 is a red powder with a complex aromatic structure. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | Acid Red 106 | [1] |

| C.I. Number | 18110 | [1] |

| CAS Number | 6844-74-2 | [1] |

| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ | [1] |

| Molecular Weight | 621.57 g/mol | [1] |

| Chemical Class | Monoazo | [1] |

| Appearance | Red Powder | [6] |

| Solubility | Soluble in water (blueish-red solution), soluble in ethanol (red solution), slightly soluble in acetone. | [1] |

| Absorbance Peak (λmax) | 192 nm | [7] |

Behavior in Strong Acids:

-

In concentrated sulfuric acid, it dissolves to form a deep red solution, which turns into a muddy red-light purple upon dilution.[1]

-

In nitric acid, it forms an orange solution.[1]

Synthesis of Acid Red 106

There are two primary routes for the synthesis of Acid Red 106:

Method A: The diazotization of aniline and subsequent coupling with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[1]

Method B: The diazotization of aniline and coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions, followed by a reaction with 4-Methylbenzene-1-sulfonyl chloride (tosyl chloride).[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical workflows for the two synthesis methods of Acid Red 106.

Caption: Synthesis of Acid Red 106 - Method A.

Caption: Synthesis of Acid Red 106 - Method B.

Experimental Protocols: Application of Acid Red 106

Acid Red 106 is primarily used for dyeing protein and polyamide fibers. The general procedure involves dissolving the dye in water and adding the substrate to a dyebath containing an acid, which facilitates the binding of the dye to the fiber.

General Dyeing Procedure for Wool and Silk

This protocol is a general guideline for dyeing wool and silk fibers with Acid Red 106.

Materials:

-

Acid Red 106 dye powder

-

Wool or silk substrate

-

White vinegar or citric acid

-

Glauber's salt (sodium sulfate) (optional, as a leveling agent)

-

Stainless steel pot

-

Stirring rod

-

Heating source

Procedure:

-

Pre-treatment: The wool or silk substrate should be scoured (washed) to remove any impurities, such as oils, dirt, or sizing, that could interfere with dyeing.

-

Dye Solution Preparation: Accurately weigh the dry substrate. For a medium shade, a 1-2% depth of shade (dye weight relative to fiber weight) is typically used.

-

Dye Bath Preparation: Fill the stainless steel pot with enough water to allow the substrate to move freely. Heat the water to approximately 40-50°C.

-

Dyeing:

-

Add the pre-dissolved Acid Red 106 solution to the dyebath and stir well.

-

Introduce the wetted substrate into the dyebath.

-

Gradually raise the temperature of the dyebath to 85-95°C for wool or 80-90°C for silk.

-

After 10-15 minutes, add the acid (e.g., acetic acid or formic acid) to lower the pH to the desired level (typically pH 4-5.5).

-

Continue dyeing at this temperature for 45-60 minutes, stirring occasionally to ensure even dye uptake.

-

-

Rinsing and Drying:

-

Allow the dyebath to cool down before removing the substrate.

-

Rinse the dyed substrate with warm water, then with cold water, until the water runs clear.

-

Gently squeeze out excess water and air dry.

-

General Dyeing Procedure for Nylon

Materials:

-

Acid Red 106 dye powder

-

Nylon substrate

-

Acetic acid or formic acid

-

Leveling agent (optional)

-

Stainless steel pot

-

Stirring rod

-

Heating source

Procedure:

-

Pre-treatment: Scour the nylon fabric to remove any finishes.

-

Dye Bath Preparation: Prepare the dyebath with water and a leveling agent (if used) at around 40°C.

-

Dyeing:

-

Add the dissolved Acid Red 106 dye to the bath.

-

Introduce the nylon substrate and agitate for a few minutes.

-

Add the acid to adjust the pH to 4.5-5.5.

-

Gradually raise the temperature to 90-100°C.

-

Maintain this temperature for 30-60 minutes, with occasional stirring.[5]

-

-

Rinsing and Drying:

-

Cool the dyebath, then remove the nylon.

-

Rinse thoroughly with warm and then cold water.

-

Air dry.

-

Visualization of the General Dyeing Workflow

Caption: General workflow for dyeing with Acid Red 106.

Quantitative Data: Fastness Properties

The fastness properties of a dye refer to its resistance to fading or bleeding under various conditions. The following table summarizes the fastness properties of Acid Red 106 according to ISO and AATCC standards.

| Fastness Test | ISO Standard | AATCC Standard |

| Light Fastness | 5 | 4-5 |

| Soaping (Fading) | 3-4 | 2 |

| Soaping (Stain) | 5 | 2 |

| Perspiration (Fading) | 3-4 | 2 |

| Perspiration (Stain) | 1 | 1 |

| Oxygen Bleaching | 3 | 3-4 |

| Seawater | 3-4 | 2 |

Source: World Dye Variety[1] Note: Fastness is typically rated on a scale of 1 to 5, where 5 represents the highest fastness.

Applications of Acid Red 106

Acid Red 106 is a versatile dye with a range of applications across different industries:

-

Textile Industry: Its primary application is in the dyeing and printing of wool, silk, and polyamide (nylon) fabrics.[1]

-

Leather Industry: Used for dyeing leather.[6]

-

Paper Industry: Employed for paper shading.[1]

-

Inks and Pigments: It can be used in the manufacturing of inks and for producing color pigment sediments.[1]

-

Other Applications: It is also used for the electrochemical coloring of aluminum.[1]

Conclusion

Acid Red 106 (C.I. 18110) is a significant member of the monoazo acid dye family, offering a vibrant red color for a variety of substrates. Its synthesis, based on the principles of diazotization and azo coupling, is characteristic of this class of dyes. While specific historical details of its development are not widely documented, its properties and applications are well-established. The provided experimental protocols for its application on wool, silk, and nylon, along with its quantitative fastness data, offer a valuable resource for professionals in the field. The visualizations of its synthesis and application workflows further clarify the chemical and procedural aspects of its use. This guide serves as a comprehensive technical overview of Acid Red 106, consolidating key information for research and industrial applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with C.I. Natural Yellow 11, diazotized 4-aminobenzenesulfonic acid and diazotized aniline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bench-to-bedside review: A brief history of clinical acid–base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. SID 135120282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

C.I. Acid Red 106: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for C.I. Acid Red 106, a synthetic dye used in various industrial and research applications. The following sections detail the physical and chemical properties, toxicological data, handling and storage procedures, emergency protocols, and personal protective equipment recommendations. This document is intended to provide comprehensive safety information to professionals working with this substance.

Chemical and Physical Properties

This compound is a single azo class dye. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| C.I. Name | Acid Red 106 | [1] |

| CAS Number | 6844-74-2 | [1] |

| Molecular Formula | C23H17N3Na2O9S3 | [1] |

| Molecular Weight | 621.57 g/mol | [1] |

| Appearance | Red powder | [2] |

| Solubility | Soluble in water (blue light red), soluble in ethanol (red), slightly soluble in acetone. | [1] |

Toxicological Information

Based on available safety data sheets, this compound is considered to have low toxicity. However, as with any chemical, unnecessary exposure should be avoided.

Acute Toxicity: General information suggests that this product has low toxicity, with adverse effects on human health being likely only after the ingestion of large quantities.[3]

Irritation:

-

Skin: May cause defatting of the skin but is not classified as an irritant.[3] Prolonged skin contact may lead to redness and irritation.[3]

-

Eyes: Vapors or direct contact may cause prolonged tearing and redness.[3]

Ingestion: May cause discomfort if swallowed.[3]

Inhalation: No specific health hazards are known.[3]

Carcinogenicity: There is no evidence to suggest that the product can cause cancer. It is not listed by IARC, NTP, or OSHA as a carcinogen.[3]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

-

Read and follow the manufacturer's recommendations.[3]

-

Avoid spilling the substance.[3]

-

Avoid contact with skin and eyes.[3]

-

Use in a well-ventilated area.

Storage:

-

Store in a tightly-closed, original container.[3]

-

Keep in a dry, cool, and well-ventilated place.[3]

-

Recommended storage temperature is between 5°C and 30°C.[3]

-

Avoid excessive heat for prolonged periods and protect from freezing to prevent container rupture.[3]

-

Keep away from oxidizing agents and from highly alkaline or acidic materials to prevent exothermic reactions.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If any discomfort continues, get medical attention. | [3] |

| Ingestion | Rinse mouth thoroughly with water and give plenty of water to drink. If discomfort continues, seek medical attention. | [3] |

| Skin Contact | Remove contaminated clothing. Rinse the skin with water. Apply a suitable lotion to moisturize the skin. If irritation persists, get medical attention. | [3] |

| Eye Contact | Remove any contact lenses and open eyelids wide apart. Continue to rinse for at least 15 minutes. If irritation persists, seek medical attention. | [3] |

Spill Response

A systematic approach should be taken to clean up spills to minimize exposure and environmental contamination.

Minor Spills:

-

Stop the leak if it is possible to do so without risk.[3]

-

For small liquid spills, flush the area with plenty of water.[3]

-

For small powder spills, absorb with vermiculite, dry sand, or earth and place into containers for disposal.[3]

Major Spills:

-

For large spills, absorb in vermiculite, dry sand, or earth and place into containers for disposal.[3]

-

Flush the contaminated area with plenty of water.[3]

-

Be aware that floors and other surfaces may become slippery.[3]

-

Avoid the spillage or runoff from entering drains, sewers, or watercourses.[3]

The logical workflow for a spill response is illustrated in the diagram below.

References

C.I. Acid Red 106: Exploring an Uncharted Territory in Electrophoresis

A comprehensive review of available scientific literature and technical documentation reveals a notable absence of C.I. Acid Red 106 in the realm of electrophoretic applications. While this monoazo dye is utilized in industries such as textiles and ink manufacturing, its use as a biological stain for proteins or nucleic acids in gel electrophoresis is not an established or documented practice.

Researchers and scientists seeking to visualize and analyze macromolecules following electrophoretic separation have a well-established arsenal of staining reagents at their disposal. These include, but are not limited to, Coomassie Brilliant Blue, silver staining, and various fluorescent dyes, each with distinct mechanisms of action and sensitivities. However, this compound does not appear to be a member of this toolkit.

Our in-depth search for experimental protocols, quantitative data, and established workflows pertaining to the use of this compound in protein or nucleic acid electrophoresis has yielded no specific results. The interaction of this particular dye with biological macromolecules under electrophoretic conditions has not been characterized, and therefore, no standardized procedures or comparative data are available.

Given the lack of documented use, this guide cannot provide the requested in-depth technical information, experimental protocols, or quantitative data tables. The creation of signaling pathway diagrams or experimental workflow visualizations would be purely speculative and without a basis in scientific evidence.

For professionals in drug development and research engaged in electrophoretic analysis, it is crucial to rely on validated and well-documented staining methods to ensure the accuracy and reproducibility of experimental results. The selection of an appropriate stain is contingent on factors such as the target molecule (protein or nucleic acid), the desired sensitivity of detection, and downstream applications like mass spectrometry.

An In-depth Technical Guide to Acid Red 106 for Nylon Membrane Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Acid Red 106, a synthetic azo dye, and its application in the staining of proteins on nylon membranes. While traditionally used in the textile industry for dyeing polyamides, its chemical properties suggest its utility as a sensitive and effective stain for total protein normalization in blotting applications. This document outlines the core principles of Acid Red 106, a recommended experimental protocol, and the underlying mechanism of action.

Introduction to Acid Red 106

Acid Red 106 is a water-soluble anionic dye belonging to the single azo class of dyes. Its affinity for polyamide fibers, such as nylon and wool, is well-established in the textile industry. This characteristic is attributed to the interaction between the dye's sulfonic acid groups and the amide linkages present in these materials. This same principle can be leveraged for the staining of proteins immobilized on nylon membranes, as proteins are also polymers of amino acids linked by peptide (amide) bonds.

The use of total protein staining for the normalization of western blot data is increasingly recognized as a more reliable method than relying on housekeeping proteins. Stains like Acid Red 106 offer a quick and cost-effective way to visualize and quantify the total amount of protein transferred to a membrane, ensuring more accurate and reproducible results in protein expression analysis.

Chemical and Physical Properties of Acid Red 106

A clear understanding of the physicochemical properties of Acid Red 106 is essential for its effective application in laboratory settings.

| Property | Value | Reference |

| C.I. Name | Acid Red 106 | [1][2] |

| C.I. Number | 18110 | [1] |

| CAS Number | 6844-74-2 | [1][2] |

| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ | [1][3] |

| Molecular Weight | 621.57 g/mol | [1][2][3] |

| Appearance | Red powder | [4] |

| Solubility | Soluble in water (red solution), soluble in ethanol, slightly soluble in acetone. | [1][2][4] |

Mechanism of Staining

The staining of proteins on a nylon membrane by Acid Red 106 is primarily governed by electrostatic and hydrophobic interactions.

-

Electrostatic Interactions: In an acidic solution, the sulfonic acid groups (-SO₃⁻) on the Acid Red 106 molecule are negatively charged. Proteins, on the other hand, possess basic amino acid residues (lysine, arginine, histidine) that become protonated (positively charged) in an acidic environment. The electrostatic attraction between the negatively charged dye molecules and the positively charged amino acid residues on the protein is a key driving force for the staining process.

-

Hydrophobic Interactions: The aromatic rings in the Acid Red 106 structure can engage in hydrophobic interactions with the nonpolar side chains of amino acids within the protein structure.

-

Interaction with Nylon Membrane: Nylon is a polyamide, and like proteins, it contains amide groups. The dye's affinity for nylon suggests an interaction with these groups, contributing to the overall staining of the membrane. This property makes it suitable for applications where staining of the membrane itself is not a concern, such as in total protein visualization before antibody incubation.

dot

Caption: Interaction of Acid Red 106 with Protein and Nylon.

Experimental Protocol: Staining Proteins on Nylon Membranes

The following protocol is a recommended starting point for using Acid Red 106 to stain total protein on nylon membranes. Optimization of incubation times and concentrations may be necessary depending on the specific application and protein concentrations.

Materials:

-

Acid Red 106 (CAS 6844-74-2)

-

Nylon membrane with transferred proteins

-

Staining Solution: 0.1% (w/v) Acid Red 106 in 7% (v/v) acetic acid. To prepare 100 mL, dissolve 100 mg of Acid Red 106 in 93 mL of deionized water and add 7 mL of glacial acetic acid.

-

Destaining Solution: 7% (v/v) acetic acid in deionized water.

-

Deionized water

Procedure:

-

Post-Transfer Wash: After transferring proteins to the nylon membrane, briefly wash the membrane with deionized water to remove any residual transfer buffer.

-

Staining: Immerse the membrane in the Acid Red 106 Staining Solution and incubate with gentle agitation for 5-10 minutes at room temperature.

-

Destaining: Transfer the membrane to the Destaining Solution and agitate for 5-10 minutes, or until the background is clear and the protein bands are distinct. Replace the destaining solution if necessary.

-

Washing: Rinse the membrane thoroughly with deionized water to remove excess acetic acid.

-

Imaging: The stained membrane can be imaged using a standard flatbed scanner or a gel documentation system. The red-colored protein bands will be visible against a clear background.

-

(Optional) Reversibility for Immunodetection: While not explicitly tested for Acid Red 106, many acid dye stains can be reversed to allow for subsequent immunodetection. To attempt this, after imaging, wash the membrane extensively with a solution such as 0.1 M NaOH or a Tris-based buffer (e.g., TBST) until the stain is no longer visible. The membrane should then be thoroughly washed with deionized water before proceeding with the standard Western blotting protocol (blocking, antibody incubation, etc.).

dot

Caption: Experimental Workflow for Acid Red 106 Staining.

Quantitative Data and Considerations

Currently, there is a lack of published quantitative data specifically for the use of Acid Red 106 in protein staining on nylon membranes for research applications. The following table provides estimated parameters based on the properties of Acid Red 106 and general protocols for similar acid dyes. Researchers should perform their own optimization to determine the linear range of detection for their specific protein samples.

| Parameter | Recommended Starting Range | Notes |

| Staining Concentration | 0.05% - 0.2% (w/v) in 7% acetic acid | Higher concentrations may lead to increased background. |

| Incubation Time | 2 - 15 minutes | Longer times may increase signal but also background. |

| Destaining Time | 5 - 20 minutes | Dependent on staining intensity and desired background clarity. |

| Linear Range | To be determined empirically | A dilution series of a known protein standard should be used to establish the linear range for quantification. |

Safety and Handling

Refer to the Safety Data Sheet (SDS) for Acid Red 106 for detailed safety information. As a general precaution, handle the powder in a well-ventilated area or a fume hood to avoid inhalation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Acid Red 106 presents a promising and cost-effective alternative for total protein staining on nylon membranes. Its strong affinity for polyamides, coupled with a simple and rapid staining protocol, makes it a valuable tool for researchers requiring accurate normalization of protein expression data. While this guide provides a solid foundation, empirical optimization is crucial for achieving the best results in specific experimental contexts.

References

Methodological & Application

Application Notes and Protocols for C.I. Acid Red 106 Staining in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of C.I. Acid Red 106 as a reversible total protein stain for Western blot membranes. This application is particularly useful for normalizing the protein load between lanes, ensuring the accuracy and reliability of semi-quantitative and quantitative Western blotting.

Introduction

In quantitative Western blotting, accurate normalization is critical to correct for inconsistencies in sample loading and transfer efficiency. While housekeeping proteins are often used for this purpose, total protein staining is emerging as a more reliable method as it is not subject to biological regulation. This compound is an anionic azo dye that binds to the positively charged amino groups of proteins through electrostatic and hydrophobic interactions.[1] Its reversible nature allows for the visualization of total protein on a membrane before proceeding with immunodetection, without interfering with subsequent antibody binding. This protocol outlines the use of this compound for staining proteins on both nitrocellulose and polyvinylidene difluoride (PVDF) membranes.

Materials and Reagents

-

This compound (CAS 6844-74-2)[2]

-

Glacial Acetic Acid

-

Methanol

-

Ultrapure Water

-

Nitrocellulose or PVDF membranes with transferred proteins

-

Orbital shaker

-

Imaging system capable of capturing colorimetric images

Experimental Protocols

1. Preparation of Staining and Destaining Solutions

-

Staining Solution (0.1% (w/v) this compound in 5% Acetic Acid):

-

Dissolve 0.1 g of this compound powder in 100 mL of ultrapure water.

-

Add 5 mL of glacial acetic acid.

-

Mix thoroughly until the dye is completely dissolved. Store at room temperature, protected from light.

-

-

Destaining Solution (20% Methanol, 10% Acetic Acid):

-

To 70 mL of ultrapure water, add 20 mL of methanol and 10 mL of glacial acetic acid.

-

Mix well. Store at room temperature.

-

-

Wash Solution (Ultrapure Water):

-

For removing the stain completely before immunodetection.

-

2. Staining Protocol for Western Blot Membranes

This protocol should be performed after the transfer of proteins from the gel to the membrane.

-

Post-Transfer Wash: After protein transfer, briefly wash the membrane in ultrapure water to remove any residual transfer buffer components.

-

Staining: Immerse the membrane in the this compound Staining Solution. Place it on an orbital shaker and incubate for 5-10 minutes at room temperature.

-

Destaining: Transfer the membrane to the Destaining Solution. Gently agitate for 2-5 minutes, or until the protein bands are clearly visible against a faint background. For complete removal of the background, the destaining time can be extended.

-

Imaging: Image the stained membrane using a standard gel documentation system or a flatbed scanner. This image will be used for total protein normalization.

-

Complete Destaining for Immunodetection: To proceed with immunodetection, the stain must be completely removed. Wash the membrane with the Destaining Solution for an additional 5-10 minutes, followed by extensive washing with ultrapure water until the membrane is clear of any visible red color. The membrane is now ready for the standard blocking and antibody incubation steps of the Western blot protocol.

Data Presentation

Table 1: Comparison of this compound with other Reversible Protein Stains

| Feature | This compound (Predicted) | Ponceau S | Coomassie Brilliant Blue R-250 |

| Staining Time | 5-10 minutes | 2-5 minutes[3] | 15-60 minutes[4] |

| Sensitivity | Moderate | Low (200-500 ng)[3] | High (as low as 30 ng) |

| Reversibility | Yes (with acidic methanol) | Yes (with water or mild base)[3] | Yes (but can be difficult)[4] |

| Compatibility with Immunodetection | High | High | Low (can interfere with antibody binding)[4] |

| Linear Dynamic Range | Moderate | Narrow[3] | Moderate |

Mandatory Visualization

Caption: Workflow for Western blotting with this compound total protein staining.

Troubleshooting

-

Weak Staining:

-

Cause: Insufficient staining time or low protein concentration.

-

Solution: Increase incubation time in the staining solution. Ensure adequate protein loading on the gel.

-

-

High Background:

-

Cause: Inadequate destaining.

-

Solution: Increase the duration of the destaining step or perform additional washes with the destaining solution.

-

-

Incomplete Stain Removal:

-

Cause: Insufficient washing before immunodetection.

-

Solution: Extend the washing steps with the destaining solution and then with ultrapure water until no color is visible on the membrane.

-

-

Interference with Immunodetection:

-

Cause: Residual stain on the membrane.

-

Solution: Ensure complete destaining as described above. If issues persist, consider a milder destaining solution (e.g., lower acetic acid concentration) followed by extensive water washes.

-

References

Application Notes and Protocols: Acid Red 106 Staining Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 106, a water-soluble anionic azo dye, presents potential applications in biological staining and biochemical assays. While traditionally used in the textile and paper industries, its properties as an acid dye suggest its utility as a cytoplasmic counterstain in histological preparations and as a reagent in protein quantification assays. This document provides detailed, albeit hypothetical, protocols for the preparation and application of an Acid Red 106 staining solution for these purposes. The provided methodologies are based on the general principles of acid dye staining and will require optimization for specific experimental contexts.

Physicochemical Properties of Acid Red 106

A summary of the key physicochemical properties of Acid Red 106 is presented below. This information is crucial for understanding the dye's behavior in aqueous solutions and its potential interactions with biological macromolecules.

| Property | Value | Reference(s) |

| C.I. Name | Acid Red 106 | [1] |

| C.I. Number | 18110 | [1] |

| CAS Number | 6844-74-2 | [1] |

| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ | [1] |

| Molecular Weight | 621.57 g/mol | [1] |

| Solubility | Soluble in water (blue-light red), soluble in ethanol (red), slightly soluble in acetone. | [1] |

| Appearance | Red powder | N/A |

Experimental Protocols

Protocol 1: Preparation of Acid Red 106 Stock Solution (1% w/v)

This protocol describes the preparation of a 1% (w/v) stock solution of Acid Red 106 that can be used for various staining applications.

Materials:

-

Acid Red 106 powder (C.I. 18110)

-

Distilled or deionized water

-

Magnetic stirrer and stir bar

-

Volumetric flask (100 mL)

-

Weighing paper/boat

-

Spatula

-

Filter paper (0.22 µm or 0.45 µm pore size)

-

Storage bottle (amber glass recommended)

Procedure:

-

Weigh 1.0 g of Acid Red 106 powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 80 mL of distilled water to the flask.

-

Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

-

Stir the solution until the dye is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil.

-

Once dissolved, allow the solution to cool to room temperature.

-

Add distilled water to bring the final volume to 100 mL.

-

Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

-

Store the stock solution in a well-labeled, airtight amber glass bottle at room temperature.

Protocol 2: Hypothetical Application of Acid Red 106 as a Cytoplasmic Counterstain in Histology

This protocol outlines a hypothetical procedure for using Acid Red 106 as a cytoplasmic counterstain for formalin-fixed, paraffin-embedded tissue sections, analogous to the use of Eosin Y in a standard Hematoxylin and Eosin (H&E) staining protocol.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Hematoxylin solution (e.g., Harris's or Mayer's)

-

Acid Red 106 Staining Solution (0.1% - 0.5% w/v, prepared by diluting the 1% stock solution in distilled water with 0.5% acetic acid)

-

Differentiating solution (e.g., 0.5-1.0% acid alcohol)

-

Bluing agent (e.g., Scott's tap water substitute or running tap water)

-

Dehydrating solutions (graded alcohols: 70%, 95%, 100%)

-

Clearing agent (e.g., xylene or xylene substitute)

-

Mounting medium and coverslips

Procedure:

-

Nuclear Staining:

-

Immerse slides in hematoxylin solution for 3-5 minutes.

-

Rinse briefly in distilled water.

-

Differentiate in acid alcohol for a few seconds to remove excess hematoxylin.

-

Rinse thoroughly in running tap water.

-

Blue the sections in a suitable bluing agent for 30-60 seconds.

-

Rinse in distilled water.

-

-

Cytoplasmic Staining:

-

Immerse slides in the Acid Red 106 staining solution for 1-3 minutes.

-

Rinse briefly in distilled water to remove excess stain.

-

-

Dehydration and Clearing:

-

Dehydrate the sections through graded alcohols (e.g., 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 1 minute each).

-

Clear the sections in two changes of xylene or a xylene substitute for 2 minutes each.

-

-

Mounting:

-

Apply a drop of mounting medium to the tissue section and coverslip.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, muscle, connective tissue: Shades of Red/Pink

Optimization: The concentration of the Acid Red 106 staining solution and the staining time are critical parameters that will need to be optimized based on the tissue type and desired staining intensity.

Protocol 3: Hypothetical Application of Acid Red 106 for a Total Protein Quantification Assay

This protocol describes a hypothetical colorimetric assay for total protein quantification based on the principle of dye-protein binding, similar to the Bradford assay. The binding of Acid Red 106 to proteins is expected to cause a shift in its absorbance maximum, which can be measured spectrophotometrically.

Materials:

-

Acid Red 106 Assay Reagent (e.g., 0.01% w/v Acid Red 106 in an acidic buffer, such as 8.5% phosphoric acid and 5% ethanol. This will require significant optimization).

-

Protein standards (e.g., Bovine Serum Albumin, BSA, at various known concentrations).

-

Unknown protein samples.

-

Spectrophotometer and cuvettes or a microplate reader.

Procedure:

-

Preparation of Standards:

-

Prepare a series of protein standards with known concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL) by diluting a stock solution of BSA.

-

-

Assay:

-

Pipette a small volume (e.g., 10 µL) of each standard and unknown sample into separate test tubes or microplate wells.

-

Add a larger volume (e.g., 200 µL) of the Acid Red 106 Assay Reagent to each tube/well.

-

Mix well and incubate at room temperature for a specified time (e.g., 5-10 minutes). This incubation time will require optimization.

-

-

Measurement:

-

Measure the absorbance of each sample at the wavelength of maximum absorbance for the protein-dye complex. This wavelength will need to be determined experimentally (likely between 550-650 nm).

-

-

Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Optimization: The composition of the assay reagent (dye concentration, acid, and co-solvents) and the incubation time are critical for the sensitivity and linearity of the assay and must be thoroughly optimized.

Visualizations

Workflow for Preparing Acid Red 106 Staining Solution

Caption: Preparation of 1% Acid Red 106 Stock Solution.

Hypothetical Signaling Pathway for Dye-Protein Interaction in a Protein Assay

Caption: Dye-Protein Interaction in Protein Assay.

Disclaimer

The protocols provided herein are hypothetical and intended for research purposes only. They are based on the general principles of acid dye staining and have not been validated for specific applications. Researchers should perform their own optimization and validation studies to ensure the suitability of these methods for their particular experimental needs. Always consult the relevant Safety Data Sheet (SDS) for Acid Red 106 before handling.

References

Application Notes and Protocols for Total Protein Staining on PVDF Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing total protein on a polyvinylidene difluoride (PVDF) membrane post-transfer is a critical step in western blotting and other protein analysis workflows. It serves as a confirmation of successful protein transfer from the gel to the membrane and can be used for assessing loading consistency across lanes. While various stains are available, red acidic dyes offer a reversible staining option, allowing for subsequent immunodetection.

Data Presentation: Comparison of Common Stains for PVDF Membranes

For researchers selecting a staining method, the following table summarizes the key quantitative parameters for three common protein stains used with PVDF membranes.

| Feature | Ponceau S | Coomassie Brilliant Blue R-250 | Amido Black 10B |

| Stain Solution Concentration | 0.1% - 2% (w/v) in 1% - 5% (v/v) acetic acid | 0.025% - 0.1% (w/v) in 40% - 50% (v/v) methanol, 7% - 10% (v/v) acetic acid | 0.1% (w/v) in 10% (v/v) acetic acid |

| Staining Time | 1 - 10 minutes | 1 - 15 minutes | 1 - 5 minutes |

| Destaining Solution | Deionized Water or TBST | 40% - 50% (v/v) methanol, 7% - 10% (v/v) acetic acid | 5% - 10% (v/v) acetic acid |

| Destaining Time | 1 - 10 minutes (until background is clear) | 5 - 20 minutes | 3 - 10 minutes (multiple washes) |

| Reversibility | Yes | Generally considered irreversible, though some protocols exist for destaining. | Yes |

| Sensitivity | Lower (detects >200 ng) | Higher (detects >50 ng) | Moderate |

Experimental Protocols

Protocol 1: Reversible Staining of PVDF Membranes with Ponceau S

This protocol describes a standard method for the rapid and reversible staining of proteins on PVDF membranes using Ponceau S. This allows for the visualization of protein bands to confirm transfer efficiency before proceeding with immunoblotting.

Materials:

-

PVDF membrane with transferred proteins

-

Ponceau S staining solution (0.1% w/v Ponceau S in 5% v/v acetic acid)

-

Deionized water

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Shallow trays for incubation and washing

-

Orbital shaker

Procedure:

-

Post-Transfer Wash: Following electrophoretic transfer, wash the PVDF membrane briefly with deionized water to remove any residual transfer buffer.

-

Staining: Immerse the membrane in the Ponceau S staining solution and incubate for 5-10 minutes at room temperature with gentle agitation on an orbital shaker.[1]

-

Initial Destain and Visualization: Remove the staining solution and wash the membrane with deionized water for 1-5 minutes, or until the protein bands are clearly visible against a faint background.[1] At this stage, the membrane can be imaged to document the transfer efficiency.

-

Complete Destaining: To proceed with immunodetection, the Ponceau S stain must be completely removed. Wash the membrane with several changes of TBST for 5 minutes each until the membrane is completely destained. The red color of the protein bands will disappear.

-

Blocking: The membrane is now ready for the blocking step of the western blotting protocol.

Visualizations

Experimental Workflow for PVDF Membrane Staining

The following diagram illustrates the general workflow for staining proteins on a PVDF membrane.

Caption: General workflow for staining and destaining of PVDF membranes.

Logical Relationship of Staining Components

This diagram shows the interaction between the key components in the staining process.

Caption: Interaction of components in reversible protein staining.

References

Application Notes & Protocols: Staining Proteins with Acid Red 106

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid Red 106 is a water-soluble, red anionic dye belonging to the single azo class of compounds.[1][2] Its chemical properties, particularly its possession of sulfonic acid groups, make it a candidate for use as a protein stain in various life science applications.[3][4] Similar to other acid dyes like Ponceau S (Acid Red 112) and Coomassie Brilliant Blue, Acid Red 106 is expected to bind to proteins through electrostatic interactions with positively charged amino acid residues (such as lysine and arginine) and non-covalent interactions with non-polar regions.[3][5][6] This binding is most effective under acidic conditions, which protonate the amino groups on the protein, creating cationic sites for the anionic dye to bind.[4][6]

These application notes provide two detailed, proposed protocols for the use of Acid Red 106 as a protein stain:

-

Protocol 1: A rapid, reversible method for staining proteins on transfer membranes (e.g., nitrocellulose, PVDF), analogous to Ponceau S staining. This is primarily used to verify successful protein transfer during Western blotting procedures.

-

Protocol 2: A more sensitive, non-reversible method for staining proteins within polyacrylamide gels (SDS-PAGE), analogous to Coomassie Brilliant Blue staining.

Disclaimer: The following protocols are proposed based on the general principles of protein staining with acid dyes. Researchers should consider these as starting points and may need to perform further optimization for their specific applications.

Physicochemical Properties of Acid Red 106

| Property | Value | Reference |

| C.I. Name | Acid Red 106 | [1][7] |

| CAS Number | 6844-74-2 | [2][8][9] |

| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ | [1][2][9] |

| Molecular Weight | 621.57 g/mol | [1][2][8] |

| Appearance | Red powder | [10] |

| Solubility | Soluble in water, soluble in ethanol, slightly soluble in acetone. | [1][10] |

Comparative Analysis of Protein Stains

The following table summarizes the performance characteristics of common protein stains and provides projected, theoretical values for Acid Red 106 for comparison.

| Parameter | Acid Red 106 (Theoretical) | Ponceau S (Acid Red 112) | Coomassie Blue R-250 | Silver Staining |

| Application | Membranes & Gels | Membranes | Gels | Gels |

| Detection Limit | ~100-200 ng | ~100-250 ng | ~30-100 ng | ~0.5-5 ng |

| Linear Dynamic Range | Moderate | Moderate | Narrow to Moderate | Narrow |

| Staining Time | 1-10 min (Membrane); 30-60 min (Gel) | 1-10 min | 30-60 min | 30-90 min |

| Destaining Time | 1-5 min (Membrane); 60+ min (Gel) | 1-5 min | 60+ min | Not typically required |

| Reversibility | Reversible (Membrane) | Yes (with water) | No | No |

| Mass Spec. Compatibility | Yes (from membrane) | Yes | Yes (with destaining) | No (typically) |

Mechanism of Action: Acid Dye Staining

Acid dyes, including Acid Red 106, are anionic. In an acidic environment (low pH), the primary amine groups (-NH₂) on proteins become protonated, acquiring a positive charge (-NH₃⁺). The negatively charged sulfonate groups (-SO₃⁻) on the dye molecule then form strong electrostatic interactions with these positively charged sites on the protein, resulting in a visible protein-dye complex.

Experimental Protocols

Protocol 1: Rapid, Reversible Staining of Proteins on Membranes

This protocol is designed for the quick verification of protein transfer to nitrocellulose or PVDF membranes after a Western blot transfer. The staining is reversible, allowing for subsequent immunodetection.

A. Materials Required:

-

Acid Red 106 (powder)

-

Glacial Acetic Acid

-

Deionized Water

-

Membrane with transferred proteins (Nitrocellulose or PVDF)

-

Shallow staining tray

-

Orbital shaker

B. Solution Preparation:

-

Staining Solution (0.1% w/v Acid Red 106 in 5% v/v Acetic Acid):

-

Dissolve 0.1 g of Acid Red 106 powder in 80 mL of deionized water.

-

Add 5 mL of glacial acetic acid.

-

Adjust the final volume to 100 mL with deionized water.

-

Mix thoroughly. The solution is stable at room temperature for several months.

-

-

Destaining Solution: Deionized water.

C. Staining Procedure:

-

Following protein transfer, place the membrane in a clean staining tray.

-

Briefly rinse the membrane with deionized water to remove any residual transfer buffer.

-

Add a sufficient volume of Staining Solution to fully submerge the membrane.

-

Incubate for 2-5 minutes at room temperature with gentle agitation on an orbital shaker.

-

Pour off the Staining Solution (it can be reused several times).

-

Rinse the membrane with deionized water (Destaining Solution) for 1-2 minutes, or until the protein bands are clearly visible against a faint background.

-

Image the membrane to document the transfer efficiency.

-

To completely remove the stain for subsequent immunodetection, wash the membrane with several changes of deionized water or TBS-T/PBS-T until the red color is gone.